molecular formula C9H8F2O3 B13573470 4-(Difluoromethyl)-3-methoxybenzoic Acid

4-(Difluoromethyl)-3-methoxybenzoic Acid

Cat. No.: B13573470
M. Wt: 202.15 g/mol
InChI Key: ZMYRDXLQVKCNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-3-methoxybenzoic Acid is an organic compound that features a difluoromethyl group and a methoxy group attached to a benzoic acid core

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-methoxybenzoic Acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-(Difluoromethyl)-3-methoxybenzoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-methoxybenzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-3-methoxybenzoic Acid is unique due to the presence of both the difluoromethyl and methoxy groups, which can enhance its chemical reactivity and binding affinity in various applications. This combination of functional groups makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

4-(difluoromethyl)-3-methoxybenzoic acid

InChI

InChI=1S/C9H8F2O3/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4,8H,1H3,(H,12,13)

InChI Key

ZMYRDXLQVKCNFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.